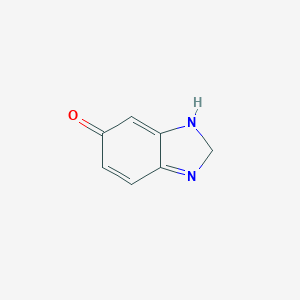

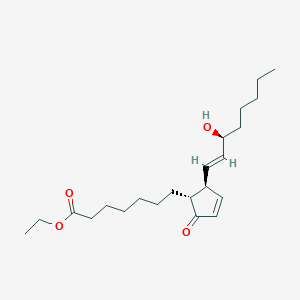

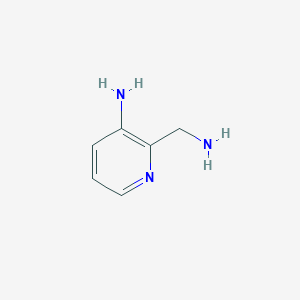

![molecular formula C20H14 B121272 9,10-Dihydrobenzo[a]pyrene CAS No. 17573-15-8](/img/structure/B121272.png)

9,10-Dihydrobenzo[a]pyrene

Descripción general

Descripción

9,10-Dihydrobenzo[a]pyrene (9,10-DHBP) is a polycyclic aromatic hydrocarbon (PAH) and a hydrogenated derivative of benzo[a]pyrene, a well-known carcinogen. The studies on 9,10-DHBP and its derivatives are significant due to their biological and environmental relevance, particularly concerning their metabolic conversion and interaction with DNA, which can lead to mutagenic and carcinogenic outcomes .

Synthesis Analysis

The enzymatic conversion of benzo[a]pyrene to 9,10-DHBP involves mixed-function oxidases and epoxide hydratase, leading to the formation of diol-epoxides, which are considered to be ultimate carcinogenic forms of benzo[a]pyrene . Fungal oxidation by Cunninghamella elegans also converts 9,10-DHBP to diastereomeric benzo[a]pyrene 9,10-diol 7,8-epoxides, indicating the metabolic versatility of this compound . Additionally, synthetic approaches have been employed to produce epoxide derivatives related to 9,10-DHBP, which are then metabolized into various compounds, including dihydroxy derivatives .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structure of 9,10-DHBP derivatives. The tetrahydrobenzene ring of these compounds typically exhibits diequatorial hydroxyl substituents and a half-chair conformation. The epoxide ring is symmetric and positioned approximately at right angles to the plane of the aromatic system . The molecular geometries of 9,10-DHBP and its derivatives have also been investigated using computational methods, providing insights into their vibrational and electronic spectra .

Chemical Reactions Analysis

The reactivity of 9,10-DHBP derivatives with DNA has been extensively studied. Covalent adducts formed between these derivatives and DNA bases have been characterized, revealing that the presence of hydroxyl groups and the stereochemistry of the epoxide influence the type of adducts formed and their conformational orientation relative to the DNA molecule . These interactions are crucial for understanding the mutagenic potential of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,10-DHBP and its derivatives are influenced by their molecular structure. The presence of hydroxyl and epoxide groups affects their stability, reactivity, and interaction with biological molecules. The diol-epoxides derived from 9,10-DHBP are unstable in aqueous media and can undergo hydrolysis or reduction . The vibrational and electronic spectra of these compounds have been analyzed both experimentally and computationally, providing detailed information on their absorption characteristics and molecular geometries .

Aplicaciones Científicas De Investigación

Vibrational and Electronic Spectra Analysis

A study by Onchoke et al. (2011) explored the molecular geometries, vibrational, and UV-vis spectra of 9,10-dihydrobenzo[a]pyrene derivatives using density functional theory (DFT-B3LYP). They achieved comprehensive assignments from the comparison of experimental and calculated infrared, and Raman data, finding good agreement between experimental and simulated absorption data. This research provides insights into the electronic properties and reactivity of these compounds (Onchoke et al., 2011).

Enzymatic Conversion and Metabolism Studies

Yang et al. (1976) studied the metabolic conversion of benzo(a)pyrene by rat liver microsomes, focusing on the formation of specific metabolites from 9,10-dihydrobenzo[a]pyrene. They reported the formation of diol-epoxides through enzymatic processes, contributing to the understanding of the metabolic pathways and potential toxicological impacts of these compounds (Yang et al., 1976).

Stereoselective Hydroxylation Studies

Chiu et al. (1984) identified optically active metabolites formed from 9,10-dihydrobenzo[a]pyrene by rat liver microsomes. Their research provided evidence of stereoselective hydroxylation reactions catalyzed by the cytochrome P-450 system, enhancing the understanding of the metabolic fate and biological interactions of these compounds (Chiu et al., 1984).

Carcinogenicity Analysis

Levin et al. (1976) examined the carcinogenic potential of dihydroxy dihydrobenzo[a]pyrene derivatives. They found that certain metabolites of benzo[a]pyrene exhibited significant carcinogenic activity, underlining the importance of understanding the biological interactions and potential risks associated with these compounds (Levin et al., 1976).

Fungal Metabolism of Benzo[a]pyrene

Cerniglia and Gibson (1980) explored the metabolism of dihydroxy dihydrobenzo[a]pyrene by the fungus Cunninghamella elegans. They identified various metabolites, contributing to the understanding of the environmental fate and microbial transformations of these compounds (Cerniglia & Gibson, 1980).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9,10-dihydrobenzo[a]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1,3-6,8-12H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWVCBYUFDAUHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170011 | |

| Record name | 9,10-Dihydrobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Dihydrobenzo[a]pyrene | |

CAS RN |

17573-15-8 | |

| Record name | 9,10-Dihydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Dihydrobenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydrobenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DIHYDROBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK44UY8IG3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

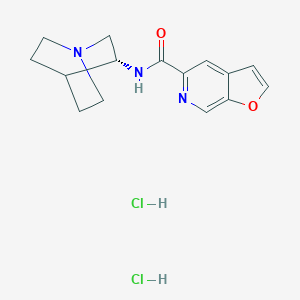

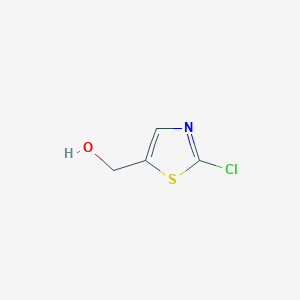

![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid](/img/structure/B121205.png)

![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)